molecular formula C17H16BrN3O3 B11568484 2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide

Cat. No.: B11568484
M. Wt: 390.2 g/mol
InChI Key: SMTMOUUORKILJE-YBFXNURJSA-N
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Description

1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a hydrazinecarbonyl group, and an ethoxyphenyl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE typically involves the reaction of 4-bromobenzaldehyde with 2-ethoxyphenylhydrazine in the presence of a suitable solvent such as ethanol or methanol. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, advanced purification techniques such as chromatography and distillation are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their structure and function. It may also inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{N’-[(E)-(4-BROMOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(2-ETHOXYPHENYL)FORMAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H16BrN3O3

Molecular Weight

390.2 g/mol

IUPAC Name

N'-[(E)-(4-bromophenyl)methylideneamino]-N-(2-ethoxyphenyl)oxamide

InChI

InChI=1S/C17H16BrN3O3/c1-2-24-15-6-4-3-5-14(15)20-16(22)17(23)21-19-11-12-7-9-13(18)10-8-12/h3-11H,2H2,1H3,(H,20,22)(H,21,23)/b19-11+

InChI Key

SMTMOUUORKILJE-YBFXNURJSA-N

Isomeric SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)Br

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)Br

Origin of Product

United States

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